2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide
Description
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide is an organic compound characterized by the presence of a bromo group, a fluoro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Properties
IUPAC Name |
2-bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJOLXXNSQSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707292 | |
| Record name | 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929283-21-6 | |
| Record name | 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-fluoro-3-methylbenzene, undergoes bromination to introduce the bromo group at the desired position.
Acetylation: The brominated compound is then treated with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Compounds lacking the bromo group.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to understand the effects of bromo and fluoro groups on biological systems.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The bromo and fluoro groups can influence the binding affinity and specificity of the compound to various receptors and enzymes, leading to specific biological responses.
Comparison with Similar Compounds
2-Bromo-N-(3-methylphenyl)acetamide: Lacks the fluoro group.
2-Bromo-N-(4-fluorophenyl)acetamide: Lacks the methyl group.
N-(4-fluoro-3-methylphenyl)acetamide: Lacks the bromo group.
Uniqueness: 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide is unique due to the presence of both bromo and fluoro groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of halogen substituents, such as bromine and fluorine, often enhances the pharmacological properties of organic compounds, making them suitable candidates for drug development. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is C9H10BrFNO with a molecular weight of approximately 232.09 g/mol. The compound features a bromine atom and a fluorine atom on the aromatic ring, which can significantly influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The lipophilicity introduced by the fluorine atom enhances membrane permeability, allowing the compound to enter cells and exert its effects. This mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with various receptors, modulating their activity and influencing physiological responses.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in treating Alzheimer's disease. The IC50 value was determined to be 10 µM, indicating a strong inhibitory effect compared to standard inhibitors.
- Antimicrobial Activity : Research indicated that this compound exhibited moderate antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 50-100 µg/mL, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Evaluation : In a cytotoxicity assay against human cancer cell lines, the compound showed an IC50 value of 25 µM, demonstrating significant cytotoxic effects that warrant further investigation for anticancer properties.
- Antiviral Activity : Preliminary screening revealed that this compound displayed inhibitory effects against herpes simplex virus (HSV), with an EC50 value of 15 µM. This suggests potential utility in antiviral therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
